CEP-1347 - 156177-65-0

CEP-1347

Catalog Number: EVT-263583
CAS Number: 156177-65-0
Molecular Formula: C33H33N3O5S2
Molecular Weight: 615.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-1347/KT7515 is a semisynthetic derivative of K-252a, a natural product indolocarbazole alkaloid originally isolated from the bacterium Nocardiopsis. [] It is classified as a small molecule kinase inhibitor, known primarily for its ability to inhibit the activation of c-Jun N-terminal kinases (JNKs). [, , , ] CEP-1347/KT7515 has been extensively studied in neurodegenerative disease models due to its neuroprotective and anti-inflammatory properties. [, , , , , ]

Future Directions
  • Elucidating its full mechanism of action: While its primary target is known to be MLKs, further research is needed to fully understand its interactions with other signaling pathways like PI3K and p38 MAPK. [, ]
  • Exploring its potential in combination therapies: Combining CEP-1347/KT7515 with other neuroprotective agents or conventional therapies could enhance its efficacy in various disease models. [, ]
  • Investigating its therapeutic potential in other diseases: Given its effects on various signaling pathways involved in inflammation and apoptosis, exploring its utility in other diseases like cancer and pancreatitis warrants further investigation. [, , ]
  • Developing more potent and specific MLK inhibitors: While CEP-1347/KT7515 is a potent MLK inhibitor, developing next-generation inhibitors with enhanced specificity and bioavailability could lead to improved therapeutic outcomes. []

K-252a

Relevance: K-252a is the parent compound of CEP-1347, which was derived as a bis-ethylthiomethyl analog. CEP-1347 displays a more selective kinase inhibition profile compared to K-252a while retaining some of its neuroprotective properties. [, ]

KT D606

Compound Description: KT D606 is a synthetic dimer of the K252a molecule. Like CEP-1347, KT D606 exhibits inhibitory activity against PAKs and mixed lineage kinases. In vitro and cell culture studies have shown that KT D606 can induce morphological reversion of v-Ha-RAS-transformed NIH 3T3 cells, suggesting its potential as an anti-cancer agent. []

Relevance: KT D606, similar to CEP-1347, represents a modified version of K252a with enhanced selectivity for specific kinase targets. Both compounds demonstrate an ability to influence cellular processes driven by RAS/PAK1 signaling. []

Staurosporine

Relevance: Staurosporine shares structural similarities with CEP-1347 and KT D606, as all three compounds belong to the indolocarbazole class of kinase inhibitors. While staurosporine exhibits a broader and less selective kinase inhibition profile, these compounds highlight the potential of indolocarbazoles as therapeutic agents. []

CEP-11004

Compound Description: CEP-11004 is a synthetic small molecule structurally related to CEP-1347. Like CEP-1347, it functions as a potent and selective inhibitor of mixed lineage kinases (MLKs), particularly MLK1, MLK2, and MLK3. CEP-11004 has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases by inhibiting the c-Jun N-terminal kinase (JNK) pathway. [, ]

Relevance: CEP-11004 and CEP-1347 are structurally related compounds with similar pharmacological profiles, both targeting MLKs and inhibiting JNK activation. These compounds highlight the potential therapeutic benefits of targeting the MLK-JNK pathway in neurodegenerative diseases. [, ]

URMC-099

Compound Description: URMC-099 is a synthetic small molecule developed as a potent and selective inhibitor of mixed lineage kinase 3 (MLK3). Unlike CEP-1347, it exhibits excellent oral bioavailability and brain penetration. Preclinical studies have shown that URMC-099 can attenuate neuroinflammation and neurotoxicity in models of HIV-1-associated neurocognitive disorders (HAND). []

Relevance: While both CEP-1347 and URMC-099 target MLKs, URMC-099 possesses superior pharmacokinetic properties, making it a more suitable candidate for targeting the central nervous system. This compound highlights the ongoing efforts to develop MLK inhibitors with improved therapeutic potential. []

Source and Classification

3,9-Bis((ethylthio)methyl)-K-252a is classified as a small-molecule inhibitor and belongs to a category of compounds known as neurotrophic agents. It has been studied primarily for its effects on nerve growth factor signaling pathways and its ability to influence neuronal survival and differentiation in vitro and in vivo. The compound has been identified in various studies as a potent agent that enhances choline acetyltransferase activity in neuronal cultures, suggesting its role in cholinergic neurotransmission .

Synthesis Analysis

The synthesis of 3,9-Bis((ethylthio)methyl)-K-252a involves several steps that modify the K-252a structure to introduce ethylthio groups at the 3 and 9 positions. The general synthetic route includes:

  1. Starting Material: K-252a serves as the starting material.
  2. Substitution Reaction: Ethylthio groups are introduced via nucleophilic substitution reactions, typically involving ethylthiol derivatives.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from unreacted materials and by-products.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures to minimize side reactions .

Molecular Structure Analysis

The molecular formula of 3,9-Bis((ethylthio)methyl)-K-252a can be represented as C₁₈H₂₃N₃O₄S₂. The structural analysis reveals:

  • Functional Groups: The presence of ethylthio groups at the 3 and 9 positions significantly alters the compound's physicochemical properties compared to K-252a.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological activity.
  • Molecular Weight: The molecular weight is approximately 375.52 g/mol.

The structural modifications aim to enhance neurotrophic activity while reducing kinase inhibitory effects, particularly against trkA kinase .

Chemical Reactions Analysis

3,9-Bis((ethylthio)methyl)-K-252a undergoes several chemical reactions relevant to its biological activity:

  1. Kinase Inhibition: The compound exhibits weak inhibitory activity against various kinases, including trkA and protein kinase C. This is significant as it allows for selective modulation of signaling pathways involved in neuronal survival.
  2. Neuroprotective Effects: In vitro studies have shown that it can prevent degeneration of cholinergic neurons and reduce programmed cell death in specific neuronal populations .
  3. Reactivity with Biological Targets: The ethylthio groups may influence reactivity with biological targets, enhancing interaction with receptors involved in neurotrophic signaling.

These reactions highlight the compound's potential as a therapeutic agent in neurodegenerative conditions by modulating critical signaling pathways .

Mechanism of Action

The mechanism of action of 3,9-Bis((ethylthio)methyl)-K-252a primarily involves:

  • Activation of Neurotrophic Signaling: The compound enhances the activity of nerve growth factor pathways, promoting neuronal survival and differentiation.
  • Selective Kinase Modulation: By weakly inhibiting certain kinases like trkA and protein kinase C, it allows for targeted modulation without completely blocking essential signaling pathways involved in neuronal health .

In animal models, it has been observed to prevent degeneration of specific neuron types, suggesting a protective role against neurodegenerative processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,9-Bis((ethylthio)methyl)-K-252a include:

  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for formulating the compound into therapeutic agents .

Applications

3,9-Bis((ethylthio)methyl)-K-252a has several potential applications:

  1. Neurodegenerative Disease Treatment: Its ability to enhance neurotrophic signaling makes it a candidate for treating conditions like Alzheimer's disease and other forms of dementia.
  2. Research Tool: It serves as a valuable tool in neuroscience research for studying neuronal survival mechanisms and signaling pathways.
  3. Pharmaceutical Development: Given its selective action on kinases, it could be developed into a pharmaceutical agent with fewer side effects compared to broader kinase inhibitors.

Properties

CAS Number

156177-65-0

Product Name

3,9-Bis((ethylthio)methyl)-K-252a

IUPAC Name

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate

Molecular Formula

C33H33N3O5S2

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1

InChI Key

SCMLRESZJCKCTC-KMYQRJGFSA-N

SMILES

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O

Solubility

Soluble in DMSO

Synonyms

3,9-bis((ethylthio)methyl)-K-252a
3,9-bis(EtSM)-K-252a
CEP 1347
CEP-1347
CEP1347
KT 7515
KT-7515
KT7515

Canonical SMILES

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O

Isomeric SMILES

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.